Boc-leu-met-OH

Vue d'ensemble

Description

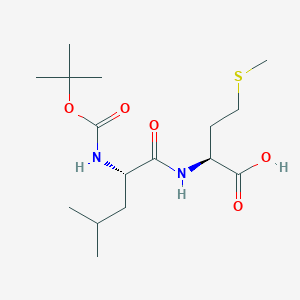

Boc-leu-met-OH, also known as N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-leu-met-OH typically involves the coupling of Boc-protected leucine (Boc-leu-OH) with methionine (met-OH). The process begins with the activation of the carboxyl group of Boc-leu-OH using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated Boc-leu-OH then reacts with the amino group of methionine to form the dipeptide this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, ensuring high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-leu-met-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Coupling: DCC or DIC in the presence of DMAP are typical reagents for peptide coupling.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.

Coupling: Further coupling reactions extend the peptide chain, forming longer peptides or proteins.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-leu-met-OH is primarily used as a key building block in synthesizing peptides. The Boc group allows for selective reactions, facilitating the formation of peptide bonds. This application is critical in pharmaceutical development, where peptides are designed to act as drugs targeting specific biological pathways.

Drug Development

The compound plays a significant role in the design of peptide-based drugs. Its structure can be modified to enhance efficacy and reduce side effects by selectively binding to specific receptors in the body . This capability is particularly valuable in developing new therapies for various diseases.

Biochemical Research

In biochemical studies, this compound aids in investigating protein-protein interactions and enzyme-substrate relationships. Researchers utilize this compound to understand better how proteins function and interact within biological systems.

Cancer Therapy Research

This compound is explored for its potential in targeted cancer therapies. Modifications to the compound can enable it to bind selectively to cancer cells, making it a candidate for developing novel treatment strategies .

Diagnostic Applications

The compound is also used in creating diagnostic tools that leverage peptide markers for early disease detection. These tools can improve patient outcomes by facilitating timely interventions .

Case Study 1: Peptide Microarray Production

A study utilized this compound in an acid-modulated strategy for producing peptide microarrays on biosensor interfaces. The research demonstrated that changes in refractive index upon amino acid addition could be linked to variations in surface density, showcasing the utility of Boc-protected amino acids in advanced biochemical applications .

Case Study 2: Liquid-Assisted Grinding for Peptide Synthesis

Research highlighted the efficiency of using liquid-assisted grinding techniques combined with this compound for synthesizing dipeptides. This method yielded high quantities of peptides with reduced environmental impact, illustrating a sustainable approach to peptide synthesis .

Mécanisme D'action

The mechanism of action of Boc-leu-met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of leucine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are those related to peptide bond formation and protein synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-leu-OH: N-(tert-Butoxycarbonyl)-L-leucine, used as a building block in peptide synthesis.

Boc-met-OH: N-(tert-Butoxycarbonyl)-L-methionine, another protected amino acid used in peptide synthesis.

Uniqueness

Boc-leu-met-OH is unique due to its combination of leucine and methionine, providing specific properties and reactivity that are valuable in the synthesis of certain peptides and proteins. Its dual amino acid composition allows for the study of interactions between leucine and methionine residues in peptides .

Activité Biologique

Boc-leu-met-OH, a peptide derivative, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications based on diverse research findings.

1. Synthesis of this compound

This compound is synthesized through standard peptide coupling methods, often utilizing protecting groups to ensure selectivity during the synthesis process. The Boc (tert-butyloxycarbonyl) group is commonly employed to protect the amino group of leucine (Leu) during the coupling with methionine (Met). The synthesis typically involves:

- Step 1: Activation of the carboxylic acid of Leu.

- Step 2: Coupling with Met using coupling reagents such as DCC (dicyclohexylcarbodiimide) or PyBOP (benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate).

- Step 3: Deprotection of the Boc group using acid treatment.

2. Biological Activity and Mechanisms

This compound exhibits a range of biological activities that are significant for therapeutic applications. Research highlights its potential in:

Table 1: Summary of Biological Activities

4. Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Research indicates that modifications to peptide structures can enhance their stability against enzymatic degradation, which is a common limitation for peptide-based drugs. For example, introducing cyclic structures or specific amino acid substitutions can significantly improve metabolic stability and bioavailability .

5. Conclusion and Future Directions

This compound represents a promising candidate for further research into its biological activities, particularly in cancer therapy and antimicrobial applications. Future studies should focus on:

- In Vivo Studies: To evaluate the therapeutic potential and safety profile.

- Mechanistic Studies: To understand the pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) Analyses: To optimize its efficacy and selectivity.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJXGIDHWJCRSL-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526321 | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57092-20-3 | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.